HA-966 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

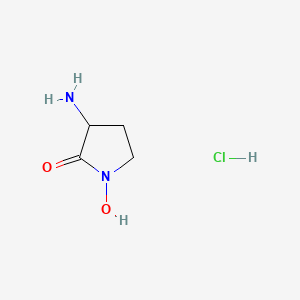

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

42585-88-6 |

|---|---|

Molecular Formula |

C4H9ClN2O2 |

Molecular Weight |

152.58 g/mol |

IUPAC Name |

3-amino-1-hydroxypyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-3-1-2-6(8)4(3)7;/h3,8H,1-2,5H2;1H |

InChI Key |

FJDKGLOPZRARCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HA-966 Hydrochloride on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HA-966 hydrochloride is a notable pharmacological tool and potential therapeutic agent that exerts its primary effects on the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. This document provides a comprehensive overview of the mechanism of action of HA-966, with a focus on its stereoselective interaction with the NMDA receptor's glycine (B1666218) modulatory site. It details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: A Glycine Site Antagonist

HA-966 acts as an antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor complex.[1][2][3][4] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor's ion channel. By binding to this site, HA-966 prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation.

An important characteristic of HA-966 is its nature as a low-efficacy partial agonist.[2] Even at high concentrations, it does not produce a complete inhibition of NMDA receptor responses, suggesting it retains a minimal level of intrinsic activity at the glycine site.

Stereoselectivity of Action

The effects of HA-966 are stereospecific. The (R)-(+)-enantiomer is responsible for the selective antagonist activity at the NMDA receptor's glycine site. In contrast, the (S)-(-)-enantiomer exhibits only weak activity at the NMDA receptor and is primarily responsible for the sedative, ataxic, and muscle relaxant effects of the racemic mixture through a mechanism independent of the NMDA receptor.

References

- 1. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. jneurosci.org [jneurosci.org]

- 4. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

HA-966: A Glycine Site Partial Agonist at the NMDA Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Amino-1-hydroxy-2-pyrrolidone, commonly known as HA-966, is a well-characterized compound that acts as a partial agonist at the strychnine-insensitive glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Its unique pharmacological profile, particularly that of its enantiomers, has made it a valuable tool for studying the physiological and pathological roles of the NMDA receptor complex. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with HA-966's interaction with the NMDA receptor.

The antagonist effect of racemic HA-966 at the NMDA receptor is mediated through a selective interaction with the glycine modulatory site.[1][2][3] The compound exists as two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, which exhibit distinct pharmacological properties. The (R)-(+)-enantiomer is a selective antagonist at the glycine/NMDA receptor and is responsible for the anticonvulsant activity observed in vivo.[1][3] In contrast, the (S)-(-)-enantiomer is only weakly active at the NMDA receptor but displays potent sedative and muscle relaxant effects.[1][3] The partial agonist nature of (+)-HA-966 is evidenced by the fact that even at high concentrations, it does not completely inhibit NMDA responses.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HA-966 and its enantiomers from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities

| Compound | Preparation | Radioligand | IC50 (µM) | Reference |

| Racemic HA-966 | Rat cerebral cortex synaptic plasma membranes | [3H]glycine | 17.5 | [2] |

| Racemic HA-966 | Rat cortical membrane fragments | [3H]glycine | 8.5 | [5] |

| (R)-(+)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine | 12.5 | [1][3] |

| (S)-(-)-HA-966 | Rat cerebral cortex synaptic membranes | [3H]glycine | 339 | [1][3] |

Table 2: In Vitro Functional Activity (Electrophysiology)

| Compound | Preparation | Assay | IC50 (µM) | pKb | Reference |

| (R)-(+)-HA-966 | Cultured rat cortical neurones | Inhibition of glycine-potentiated NMDA response | 13 | - | [1][4] |

| (S)-(-)-HA-966 | Cultured rat cortical neurones | Inhibition of glycine-potentiated NMDA response | 708 | - | [1][4] |

| (R)-(+)-HA-966 | Rat cortical slices | Antagonism of NMDA responses | - | 5.6 | [1][3][4] |

Table 3: In Vivo Efficacy (Anticonvulsant Activity)

| Compound | Animal Model | Seizure Induction | Route of Administration | ED50 (mg/kg) | Reference |

| (R)-(+)-HA-966 | Mice | Sound-induced | i.p. | 52.6 | [1][4] |

| (R)-(+)-HA-966 | Mice | N-methyl-DL-aspartic acid (NMDLA) | i.v. | 900 | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the interaction of HA-966 with the NMDA receptor.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the IC50 value of HA-966 for the glycine binding site of the NMDA receptor.

Materials:

-

Tissue Preparation: Rat cerebral cortex synaptic membranes.

-

Radioligand: [3H]glycine (strychnine-insensitive).

-

Test Compound: HA-966 (racemic or enantiomers).

-

Buffer: Tris-HCl buffer.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Synaptic plasma membranes are prepared from the cerebral cortices of rats through a series of homogenization and centrifugation steps.

-

Incubation: The prepared membranes are incubated with a fixed concentration of [3H]glycine and varying concentrations of HA-966.

-

Equilibrium: The incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of HA-966 that inhibits 50% of the specific binding of [3H]glycine (IC50) is calculated by non-linear regression analysis of the competition binding data.

Electrophysiological Recordings

Electrophysiology is used to measure the functional effects of a compound on ion channel activity.

Objective: To determine the IC50 value of HA-966 for the inhibition of NMDA receptor-mediated currents.

Preparation:

-

Primary Neuronal Cultures: Cortical neurons are harvested from rat embryos and cultured.

-

Brain Slices: Acute coronal slices of the rat cerebral cortex are prepared.

Recording Configuration:

-

Whole-cell patch-clamp: This technique allows for the recording of currents from the entire neuron.

Solutions:

-

Extracellular Solution: Contains physiological concentrations of ions, as well as NMDA and glycine to activate the receptors.

-

Intracellular Solution: Mimics the intracellular ionic environment of the neuron and is loaded into the recording pipette.

Procedure:

-

Cell Selection: A neuron is identified for recording under a microscope.

-

Patching: A glass micropipette filled with intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-cell Access: The membrane patch is ruptured to gain electrical access to the cell's interior.

-

Drug Application: NMDA and glycine are applied to the neuron to evoke a current. Subsequently, different concentrations of HA-966 are co-applied to measure the inhibition of this current.

-

Data Acquisition: The resulting currents are recorded and digitized.

-

Data Analysis: The concentration of HA-966 that inhibits 50% of the maximal NMDA-evoked current (IC50) is determined by fitting the concentration-response data to a logistic function.

Signaling Pathways

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation. HA-966 exerts its effects by binding to the glycine co-agonist site.

Conclusion

HA-966, and particularly its (R)-(+)-enantiomer, serves as a critical pharmacological tool for elucidating the role of the glycine modulatory site on the NMDA receptor. Its partial agonist profile allows for the fine-tuning of NMDA receptor activity, providing insights that are not achievable with full antagonists. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on NMDA receptor modulation for therapeutic purposes. The distinct effects of its enantiomers also highlight the importance of stereochemistry in drug design and development.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. HA-966 acts at a modulatory glycine site to inhibit N-methyl-D-aspartate-evoked neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of HA-966 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride, with the IUPAC name (±)-3-amino-1-hydroxypyrrolidin-2-one hydrochloride, is a synthetic, racemic compound that has garnered significant interest in neuroscience research.[1] It is primarily recognized for its activity as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] This compound and its individual enantiomers have been instrumental in elucidating the role of the glycine co-agonist site in NMDA receptor function and have shown a range of pharmacological effects, including neuroprotective, anticonvulsant, anxiolytic, and sedative properties in preclinical models.[3]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of its core pharmacological activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] The compound is a racemic mixture of its (R)-(+) and (S)-(-) enantiomers, which exhibit distinct pharmacological profiles.

Data Presentation: Physicochemical Properties

The following tables summarize the key chemical and physical data for HA-966 and its hydrochloride salt.

| Identifier | Value | Reference |

| IUPAC Name | (±)-3-amino-1-hydroxypyrrolidin-2-one hydrochloride | |

| Synonyms | (±) 1-hydroxy-3-amino-pyrrolidone-2 HCl | |

| CAS Number | 42585-88-6 | |

| Molecular Formula | C₄H₉ClN₂O₂ | |

| Molecular Weight | 152.58 g/mol | |

| Appearance | White to off-white crystalline powder |

| Property | Value | Notes |

| Melting Point | 184 °C | For the free base, (±)-3-amino-1-hydroxy-2-pyrrolidone. The melting point for the hydrochloride salt is not consistently reported. |

| Solubility | Soluble in water and polar organic solvents. The (R)-(+)-enantiomer is soluble to 100 mg/mL in water. | Ultrasonic assistance may be needed for dissolution in water. |

| Stability & Storage | Store powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month to maintain stability. | It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. |

Experimental Protocols

This section details the methodologies for the synthesis of HA-966 and key experiments for its pharmacological characterization.

Synthesis of Racemic (±)-HA-966 Hydrochloride

The synthesis of racemic HA-966 is a two-step process that begins with α-amino-γ-butyrolactone. The following is a likely experimental pathway based on established synthetic routes for analogous compounds.

Step 1: Synthesis of 3-Amino-γ-butyrolactone Hydrochloride This precursor can be synthesized from L-glutamic acid. The process involves the esterification of L-glutamic acid, followed by reduction of the diester to an amino diol. Subsequent acid-catalyzed cyclization yields 3-amino-γ-butyrolactone hydrochloride.

Step 2: Synthesis of Racemic (±)-3-Amino-1-hydroxy-pyrrolidin-2-one (HA-966)

-

Reaction Setup: A solution of 3-amino-γ-butyrolactone hydrochloride is prepared in anhydrous methanol.

-

Neutralization: An equimolar amount of a suitable base, such as sodium methoxide (B1231860) or triethylamine, is added to the solution to neutralize the hydrochloride and liberate the free amine.

-

Hydroxylamine Addition: Hydroxylamine hydrochloride, also neutralized with a base, is then added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, for a specified period.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield racemic HA-966. The hydrochloride salt can be formed by treating the free base with hydrochloric acid.

Caption: Conceptual workflow for the synthesis of racemic HA-966.

Radioligand Binding Assay for Glycine Site Affinity

This protocol outlines a standard method for determining the binding affinity of HA-966 to the glycine site of the NMDA receptor using [³H]glycine.

-

Membrane Preparation:

-

Dissect rat cerebral cortices and homogenize in an ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptic membranes.

-

Resuspend the pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and incubate at 4°C for 30 minutes to lyse synaptic vesicles.

-

Centrifuge the suspension again at 20,000 x g for 20 minutes, and resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

Perform the assay in a final volume of 500 µL containing the membrane preparation (100-200 µg protein), 50 nM [³H]glycine, and varying concentrations of this compound. The assay buffer is typically 50 mM Tris-acetate (pH 7.4).

-

Determine non-specific binding in the presence of a high concentration of an unlabeled saturating ligand (e.g., 1 mM glycine).

-

Incubate the mixture at 4°C for 30 minutes.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine IC₅₀ values (the concentration of HA-966 that inhibits 50% of specific [³H]glycine binding) by non-linear regression analysis of the competition binding data.

-

Caption: Workflow for a radioligand binding assay to determine IC₅₀.

In Vitro Neuroprotection Assay

This protocol describes a method to assess the neuroprotective effects of the (R)-(+)-enantiomer of HA-966 against NMDA-induced excitotoxicity in primary cortical neuron cultures.

-

Neuron Culture:

-

Isolate and culture primary cortical neurons from embryonic day 18 rat fetuses on poly-D-lysine coated 96-well plates.

-

Allow the neurons to mature in vitro for at least 7-10 days before the experiment.

-

-

Pre-treatment with (R)-(+)-HA-966:

-

Gently replace the culture medium with fresh medium containing various concentrations of (R)-(+)-HA-966 (e.g., 1, 10, 50, 100 µM).

-

Include a vehicle control group (medium without HA-966).

-

Incubate the plates for 1-2 hours.

-

-

Induction of Excitotoxicity:

-

Add NMDA to a final concentration of 100-300 µM along with the co-agonist glycine (e.g., 10 µM) to the wells to induce excitotoxicity.

-

Include a negative control (cells not exposed to NMDA/glycine) and a positive control (cells exposed to NMDA/glycine without HA-966 pre-treatment).

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

Use a standard cell viability assay, such as the MTT assay.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

In Vivo Assessment of Sedative Effects

The sedative properties, primarily associated with the (S)-(-)-enantiomer, can be evaluated using a locomotor activity test in rodents.

-

Animal Model: Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Drug Administration: Dissolve (S)-(-)-HA-966 in sterile 0.9% saline. Administer intraperitoneally (i.p.) at various doses. Include a vehicle control group (0.9% saline).

-

Procedure:

-

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

30 minutes after drug administration, place each animal into an open-field arena.

-

Use an automated tracking system to record locomotor activity for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Quantify the total distance traveled, time spent mobile, and rearing frequency.

-

A significant decrease in these parameters compared to the vehicle-treated group indicates a sedative effect.

-

Pharmacological Profile and Mechanism of Action

HA-966 is a well-established ligand at the glycine modulatory site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.

HA-966 acts as a low-efficacy partial agonist/antagonist at this glycine site. This means that while it can bind to the site, it does not produce the full activation that glycine does, and by occupying the site, it competitively inhibits the binding of the endogenous co-agonists. This modulation of the NMDA receptor complex underlies its diverse pharmacological effects.

Interestingly, the two enantiomers of HA-966 have distinct pharmacological activities:

-

(R)-(+)-HA-966: This enantiomer is a selective and more potent antagonist at the glycine/NMDA receptor site. It is primarily responsible for the neuroprotective and anticonvulsant effects of the racemic mixture.

-

(S)-(-)-HA-966: This enantiomer is significantly less active at the glycine site but possesses potent sedative and muscle relaxant properties. Its effects have been described as similar to those of γ-hydroxybutyrate (GHB), although it does not bind to GABA-B receptors.

The following table summarizes the in vitro potency of the enantiomers at the glycine site.

| Compound | Assay Type | Preparation | IC₅₀ (µM) |

| (+)-HA-966 | Radioligand Binding ([³H]glycine) | Rat Cerebral Cortex Synaptic Membranes | 12.5 |

| (-)-HA-966 | Radioligand Binding ([³H]glycine) | Rat Cerebral Cortex Synaptic Membranes | 339 |

| (+)-HA-966 | Electrophysiology (Glycine-potentiated NMDA response) | Cultured Cortical Neurons | 13 |

| (-)-HA-966 | Electrophysiology (Glycine-potentiated NMDA response) | Cultured Cortical Neurons | 708 |

Data compiled from Singh et al. (1990).

Caption: (+)-HA-966 acts as an antagonist at the glycine site of the NMDA receptor.

Conclusion

This compound is a valuable research tool for investigating the glutamatergic system, particularly the function of the NMDA receptor's glycine modulatory site. Its racemic nature, with enantiomers possessing distinct pharmacological profiles, allows for the specific study of either NMDA receptor antagonism or sedative effects. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound, facilitating further exploration into its therapeutic potential for neurological and psychiatric disorders.

References

The Enigmatic Glycine Site Modulator: A Technical Guide to the Discovery and Synthesis of HA-966 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of HA-966 hydrochloride, a pivotal molecule in the study of the N-methyl-D-aspartate (NMDA) receptor. With its unique activity as a glycine (B1666218) site antagonist, HA-966 has been instrumental in elucidating the role of this modulatory site in glutamatergic neurotransmission. This document details the initial discovery and pharmacological characterization, outlines the synthesis pathways for both the racemic mixture and its distinct enantiomers, and presents key quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for its synthesis and visual representations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and medicinal chemistry.

Introduction: Discovery and Initial Pharmacological Insights

HA-966 (3-amino-1-hydroxypyrrolidin-2-one) was first introduced in a 1971 paper by Bonta and colleagues as a compound with potential applications in extrapyramidal disorders.[1] Their initial investigations revealed that HA-966 exhibited a range of effects on the central nervous system, including tranquilizing and muscle relaxant properties. Subsequent research delved deeper into its mechanism of action, revealing its primary target to be the NMDA receptor, a key player in synaptic plasticity, learning, and memory.

A significant breakthrough came with the discovery that HA-966 exerts its effects not at the primary glutamate (B1630785) binding site, but at the co-agonist glycine modulatory site of the NMDA receptor.[2] This finding was crucial, as it highlighted the therapeutic potential of targeting this allosteric site to modulate NMDA receptor activity without the risk of the severe side effects associated with direct channel blockers.

Further research uncovered the fascinating stereoselectivity of HA-966's actions. The molecule exists as two enantiomers, (R)-(+)-HA-966 and (S)-(-)-HA-966, with markedly different pharmacological profiles. The (R)-(+)-enantiomer is a selective and potent antagonist at the glycine/NMDA receptor site and is responsible for the neuroprotective and anticonvulsant effects observed.[3][4] In contrast, the (S)-(-)-enantiomer is only weakly active at the glycine site but displays potent sedative and muscle relaxant properties, acting through a different, yet to be fully elucidated, mechanism.[3]

Synthesis Pathways

The synthesis of HA-966 can be approached in two ways: the preparation of the racemic mixture and the enantioselective synthesis of the individual (R) and (S) enantiomers.

Synthesis of Racemic (±)-HA-966 Hydrochloride

The original synthesis of racemic HA-966, as reported by Smrt, Beran, Horák, and Šorm in 1958, commences with α-amino-γ-butyrolactone. This starting material is then subjected to a reaction with hydroxylamine (B1172632) to yield the desired 3-amino-1-hydroxypyrrolidin-2-one (B86468).

Experimental Protocol: Synthesis of Racemic (±)-HA-966

-

Step 1: Reaction of α-amino-γ-butyrolactone with Hydroxylamine.

-

A solution of α-amino-γ-butyrolactone in a suitable solvent (e.g., ethanol) is treated with an aqueous solution of hydroxylamine.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/ether) to yield racemic (±)-HA-966.

-

-

Step 2: Formation of the Hydrochloride Salt.

-

The purified racemic HA-966 is dissolved in a minimal amount of anhydrous ethanol.

-

A solution of hydrochloric acid in ethanol is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to afford (±)-HA-966 hydrochloride.

-

Enantioselective Synthesis of (R)-(+)-HA-966 and (S)-(-)-HA-966

The distinct pharmacological activities of the enantiomers necessitate their individual synthesis. A key method, described by Williams and colleagues in 1989, utilizes the chiral pool, starting from the readily available D- and L-isomers of the amino acid methionine to produce (R)-(+)-HA-966 and (S)-(-)-HA-966, respectively.

Experimental Protocol: Enantioselective Synthesis from Methionine

-

Step 1: Conversion of Methionine to the Corresponding α-Amino-γ-butyrolactone.

-

D- or L-methionine is treated with a methylating agent (e.g., methyl iodide) to form the corresponding S-methylmethionine sulfonium (B1226848) salt.

-

The sulfonium salt is then subjected to hydrolysis under basic conditions, followed by acidification to induce lactonization, yielding the chiral α-amino-γ-butyrolactone.

-

-

Step 2: Reaction with Hydroxylamine.

-

The enantiomerically pure α-amino-γ-butyrolactone is reacted with hydroxylamine as described in the racemic synthesis protocol.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

The resulting enantiopure HA-966 is converted to its hydrochloride salt as previously described.

-

An alternative to enantioselective synthesis is the resolution of the racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers can then be separated by fractional crystallization, followed by the liberation of the individual enantiomers.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for racemic HA-966 and its enantiomers.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Assay | Preparation | IC50 / pKb |

| (±)-HA-966 | [3H]glycine binding | Rat cerebral cortex membranes | 17.5 µM |

| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex membranes | 12.5 µM |

| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex membranes | 339 µM |

| (R)-(+)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 13 µM |

| (S)-(-)-HA-966 | Glycine-potentiated NMDA responses | Cultured cortical neurons | 708 µM |

| (R)-(+)-HA-966 | Glycine potentiation of NMDA responses | Rat cortical slices | pKb = 5.6 |

Table 2: In Vivo Anticonvulsant and Neuroprotective Activity

| Compound | Model | Species | Effect | ED50 |

| (R)-(+)-HA-966 | Sound-induced seizures | Mouse | Anticonvulsant | 52.6 mg/kg (i.p.) |

| (R)-(+)-HA-966 | NMDLA-induced seizures | Mouse | Anticonvulsant | 900 mg/kg (i.v.) |

| (S)-(-)-HA-966 | Low-intensity electroshock | Mouse | Anticonvulsant | 8.8 mg/kg (i.v.) |

| (±)-HA-966 | Low-intensity electroshock | Mouse | Anticonvulsant | 13.2 mg/kg (i.v.) |

| (R)-(+)-HA-966 | NMDA-induced brain injury | Rat (postnatal day 7) | Neuroprotective | Dose-dependent attenuation |

| (S)-(-)-HA-966 | NMDA-induced brain injury | Rat (postnatal day 7) | Ineffective | - |

Visualizing the Synthesis and Mechanism of Action

To further clarify the concepts discussed, the following diagrams illustrate the synthesis pathways and the mechanism of action of HA-966 at the NMDA receptor.

Conclusion

This compound remains a compound of significant interest in the field of neuroscience. Its discovery and the subsequent characterization of its enantiomers have provided invaluable tools for probing the function of the glycine modulatory site of the NMDA receptor. The synthetic pathways outlined in this guide offer a foundation for the preparation of this important research compound. The distinct pharmacological profiles of its enantiomers continue to inspire the design of new therapeutic agents targeting the glutamatergic system with greater specificity and reduced side effects. This technical guide serves as a comprehensive resource for researchers aiming to synthesize, study, and further explore the potential of HA-966 and related compounds in the development of novel treatments for neurological and psychiatric disorders.

References

- 1. Resolution and synthesis of the individual enantiomers of the glycine antagonist 3-amino-1-hydroxypyrrolidin-2-one (HA-966) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Efficient synthesis of enantiopure pyrrolizidinone amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Impact of HA-966 on Dopaminergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the in vivo effects of HA-966 on dopaminergic systems, with a particular focus on its enantiomers, R-(+)-HA-966 and S-(-)-HA-966. HA-966 is a psychoactive compound that acts as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This document synthesizes key findings from preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams. The distinct pharmacological profiles of the enantiomers are highlighted, with the R-(+)-enantiomer being primarily responsible for modulating dopaminergic activity through its interaction with the NMDA receptor, while the S-(-)-enantiomer exhibits more potent sedative and ataxic properties.

Introduction: The Dichotomous Nature of HA-966

HA-966, chemically known as (±) 3-Amino-1-hydroxy-pyrrolidin-2-one, presents a fascinating case in neuropharmacology due to the divergent effects of its stereoisomers. The racemic mixture and its individual enantiomers have been investigated for their potential therapeutic applications, ranging from neuroprotection to the treatment of extrapyramidal disorders. A critical aspect of its pharmacology is the stereoselective interaction with the glycine modulatory site on the NMDA receptor. The R-(+)-enantiomer is a selective antagonist at this site, which underpins its influence on dopaminergic systems.[1] Conversely, the S-(-)-enantiomer is significantly more potent in inducing sedation and ataxia, with a suggested link to the disruption of striatal dopaminergic mechanisms, akin to the effects of gamma-butyrolactone.[1][2]

Core Mechanism of Action: Glycine Site Modulation

The primary mechanism through which R-(+)-HA-966 influences the dopaminergic system is its action as a low-efficacy partial agonist at the strychnine-insensitive glycine modulatory site on the GluN1 subunit of the NMDA receptor.[3] For the NMDA receptor ion channel to open, it necessitates the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[3] By acting as a low-efficacy partial agonist, R-(+)-HA-966 occupies the glycine site but fails to elicit a maximal response, thereby antagonizing the action of endogenous full agonists like glycine.[1][3] This leads to a reduction in NMDA receptor-mediated glutamatergic neurotransmission.

Quantitative Analysis of In Vivo Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of HA-966 on dopaminergic systems.

Table 1: Effects of R-(+)-HA-966 on Stimulant-Induced Dopaminergic Activity

| Stimulant | Animal Model | Brain Region | HA-966 Dose | Effect | Reference |

| PCP (10 mg/kg) | Rat | Nucleus Accumbens | 30 mg/kg | Abolished PCP-induced dopamine release | [4] |

| PCP (10 mg/kg) | Rat | Nucleus Accumbens, Amygdala, Medial Prefrontal Cortex | 10 and 30 mg/kg | Significantly antagonized PCP-induced increase in dopamine turnover | [4] |

| MK-801 (0.5 mg/kg) | Rat | Nucleus Accumbens, Amygdala, Medial Prefrontal Cortex | 10 and 30 mg/kg | Significantly antagonized MK-801-induced increase in dopamine turnover | [4] |

| Amphetamine | Mouse | Nucleus Accumbens | 30 and 100 mg/kg | Dose-dependently blocked amphetamine-enhanced dopamine synthesis | [5] |

| Amphetamine | Mouse | Striatum | 30 and 100 mg/kg | No effect on amphetamine-enhanced dopamine synthesis | [5] |

Table 2: Effects of HA-966 Enantiomers on Dopaminergic Neuron Activity and Behavior

| Compound | Animal Model | Parameter | Dose | Effect | Reference |

| R-(+)-HA-966 | Rat | Firing rate of substantia nigra dopamine neurons | ID50 = 57.8 mg/kg i.v. | Dose-dependent reduction in firing rate | [6] |

| S-(-)-HA-966 | Rat | Firing rate of substantia nigra dopamine neurons | ID50 = 5.7 mg/kg i.v. | Dose-dependent reduction in firing rate (approx. 10-fold more potent than R-(+)-enantiomer) | [6] |

| Racemic HA-966 | Rat | Striatal Dopamine Content | 100 mg/kg | Rapid elevation | [7] |

| R-(+)-HA-966 | Mouse | Locomotor Activity (in Nucleus Accumbens) | Not specified | Stimulated locomotion | [8] |

| S-(-)-HA-966 | Mouse | Locomotor Activity (in Nucleus Accumbens) | Not specified | No effect on locomotion | [8] |

| R-(+)-HA-966 | Mouse | Cocaine-induced locomotor sensitization | 15 mg/kg i.p. | Prevented sensitization | [9] |

| R-(+)-HA-966 | Mouse | Acute cocaine-induced locomotor activation | 15 mg/kg i.p. | Did not attenuate activation | [9] |

Table 3: Effects of R-(+)-HA-966 in a Conditioned Stress Model

| Animal Model | Brain Region | HA-966 Dose | Effect on Dopamine Utilization | Reference |

| Rat | Medial and Lateral Prefrontal Cortices | 15 mg/kg | Completely abolished conditioned stress-induced increase | [10][11] |

| Rat | Nucleus Accumbens | 15 mg/kg | Did not block conditioned stress-induced increase | [10][11] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies to elucidate the in vivo effects of HA-966.

In Vivo Microdialysis for Dopamine Release

-

Objective: To measure the effect of R-(+)-HA-966 on PCP-induced dopamine release in the nucleus accumbens.

-

Animal Model: Conscious, freely moving male Sprague-Dawley rats.[3]

-

Surgical Procedure: Rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the nucleus accumbens. A recovery period of at least 48 hours is allowed post-surgery.

-

Microdialysis Protocol:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period, baseline dialysate samples are collected.

-

R-(+)-HA-966 (30 mg/kg) or vehicle is administered systemically (e.g., intraperitoneally).

-

Subsequently, PCP (10 mg/kg) is administered.[4]

-

Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis: Dopamine levels in each sample are expressed as a percentage of the mean baseline concentration.

Locomotor Activity Assessment

-

Objective: To determine the effect of R-(+)-HA-966 on spontaneous and drug-induced locomotor activity.

-

Animal Model: Adult male C57BL/6 mice (20-25g).[3]

-

Apparatus: A square or circular arena equipped with infrared beams or a video tracking system to monitor movement.[3]

-

Drug Administration: R-(+)-HA-966 is dissolved in sterile 0.9% saline and administered via the desired route (e.g., intraperitoneally, subcutaneously) at specified doses. A vehicle control group is always included.[3]

-

Procedure:

-

Animals are habituated to the testing room for at least 60 minutes.

-

Following drug or vehicle administration, mice are placed individually into the activity chambers.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration.

-

For drug interaction studies (e.g., with PCP or cocaine), HA-966 is administered as a pretreatment prior to the stimulant.[4][9]

-

-

Data Analysis: Total locomotor activity counts or distance traveled are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Conditioned Stress Paradigm

-

Objective: To investigate the role of the NMDA receptor glycine site in stress-induced activation of the mesoprefrontal cortical dopamine system.

-

Procedure:

-

Conditioning: Rats are placed in a chamber and exposed to a neutral stimulus (e.g., a tone) paired with an aversive stimulus (e.g., a footshock).

-

Testing: On the following day, rats are pretreated with saline or R-(+)-HA-966 (15 mg/kg). They are then exposed to the conditioned stimulus (the tone) in a different context for a period (e.g., 30 minutes).

-

Neurochemical Analysis: Immediately after the stress exposure, animals are euthanized, and brains are rapidly dissected. The medial prefrontal cortex, lateral prefrontal cortex, and nucleus accumbens are isolated.

-

Dopamine and its metabolites (DOPAC and HVA) are measured by HPLC-ED. Dopamine utilization is calculated as the ratio of metabolite to dopamine.

-

-

Data Analysis: Dopamine utilization ratios are compared across control, stressed, and HA-966-treated stressed groups.

Signaling Pathways and Logical Relationships

The in vivo effects of R-(+)-HA-966 on the dopaminergic system are not direct but are mediated through the modulation of glutamatergic inputs to dopamine neurons. Specifically, R-(+)-HA-966's antagonism at the NMDA receptor's glycine site can prevent the excessive stimulation of dopamine neurons that is often induced by psychostimulants like PCP and amphetamine. These stimulants can increase glutamate release or enhance the postsynaptic effects of glutamate, leading to a surge in dopamine release. By dampening the NMDA receptor activity, R-(+)-HA-966 effectively gates this process.

Conclusion and Future Directions

The body of preclinical evidence strongly indicates that R-(+)-HA-966 selectively modulates dopaminergic systems, particularly in the mesolimbic and mesocortical pathways, through its antagonism of the NMDA receptor's glycine site. It effectively counteracts the neurochemical and behavioral effects of psychostimulants like PCP, MK-801, and amphetamine.[4][5] Furthermore, its ability to prevent locomotor sensitization to cocaine suggests a role in neuroplastic processes underlying addiction.[9] The distinct, sedative profile of the S-(-)-enantiomer underscores the importance of stereoselectivity in drug design and development.[1]

Future research should aim to further delineate the downstream signaling cascades affected by R-(+)-HA-966's modulation of NMDA receptors on dopamine neurons. Investigating its effects in more complex behavioral models relevant to psychiatric disorders where dopaminergic dysregulation is implicated, such as schizophrenia and PTSD, could yield valuable insights.[10] For drug development professionals, the unique profile of R-(+)-HA-966 as a glycine site antagonist offers a promising, albeit complex, target for therapeutic intervention in conditions characterized by hyperdopaminergia or aberrant glutamatergic signaling.

References

- 1. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. The glycine/NMDA receptor antagonist, R-(+)-HA-966, blocks activation of the mesolimbic dopaminergic system induced by phencyclidine and dizocilpine (MK-801) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R-(+)-HA-966, a glycine/NMDA receptor antagonist, selectively blocks the activation of the mesolimbic dopamine system by amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the enantiomers of (+/-)-HA-966 on dopamine neurons: an electrophysiological study of a chiral molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of acute and subacute HA-966 treatment on storage and release of striatal dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The glycine antagonist (+)-HA-966 injected into the nucleus accumbens stimulates locomotion in mice. (Rapid communication) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. R-(+)-HA-966, an antagonist for the glycine/NMDA receptor, prevents locomotor sensitization to repeated cocaine exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NMDA glycine site antagonist (+)-HA-966 selectively regulates conditioned stress-induced metabolic activation of the mesoprefrontal cortical dopamine but not serotonin systems: a behavioral, neuroendocrine, and neurochemical study in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Neuroprotective Properties of HA-966 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HA-966 hydrochloride, a pyrrolidinone derivative, has demonstrated significant neuroprotective effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal injury. This technical guide provides an in-depth overview of the neuroprotective properties of HA-966, focusing on its mechanism of action, stereoselectivity, and supporting data from preclinical studies. Detailed experimental protocols and visualizations of key pathways are included to facilitate further research and development.

Introduction

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors such as the NMDA receptor, is a central mechanism in neuronal cell death associated with stroke, traumatic brain injury, and neurodegenerative diseases.[1] HA-966 has emerged as a promising neuroprotective agent due to its unique mechanism of action at the NMDA receptor complex.[1][2] This document serves as a comprehensive resource for understanding the pharmacology and therapeutic potential of HA-966.

Mechanism of Action: Glycine (B1666218) Site Antagonism

HA-966 exerts its neuroprotective effects by acting as an antagonist at the glycine modulatory site of the NMDA receptor.[1][2] For the NMDA receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex. By binding to the glycine site, HA-966 prevents the co-agonist from binding, thereby inhibiting NMDA receptor activation and the subsequent influx of calcium ions that triggers excitotoxic cascades.[2][3] It is characterized as a low-efficacy partial agonist, meaning it does not completely inhibit NMDA responses even at high concentrations.[4][5]

The interaction of HA-966 with the NMDA receptor is highly selective. At concentrations up to 1 mM, it shows minimal inhibition of radioligand binding to the transmitter recognition sites of the NMDA, quisqualate, or kainate receptors.[2]

Stereoselectivity

HA-966 exists as two enantiomers with distinct pharmacological activities.[6][7]

-

R-(+)-enantiomer: This enantiomer is primarily responsible for the neuroprotective and anticonvulsant effects by selectively targeting the glycine site of the NMDA receptor.[4][6][8]

-

S-(-)-enantiomer: This enantiomer is only weakly active at the NMDA receptor but exhibits potent sedative, ataxic, and muscle relaxant effects.[4][5][6] It has been described as a γ-hydroxybutyric acid (GHB)-like agent but does not bind to the GABA-B receptor.[7]

This stereoselectivity is crucial for the development of HA-966 as a therapeutic agent, with the R-(+)-enantiomer being the focus of neuroprotection research.

Quantitative Data

The following tables summarize the quantitative data from various preclinical studies on HA-966 and its enantiomers.

Table 1: In Vitro Binding and Functional Assays

| Compound | Assay | Preparation | IC50 / pKb | Reference |

| Racemic HA-966 | Inhibition of [3H]glycine binding | Rat cerebral cortex synaptic plasma membranes | 17.5 µM | [2] |

| Racemic HA-966 | Inhibition of [3H]glycine binding | Rat cortical membrane fragments | 8.5 µM | [3] |

| (R)-(+)-HA-966 | Inhibition of [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM | [5][6] |

| (S)-(-)-HA-966 | Inhibition of [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM | [5][6] |

| (R)-(+)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 13 µM | [4][6] |

| (S)-(-)-HA-966 | Inhibition of glycine-potentiated NMDA responses | Cultured rat cortical neurons | 708 µM | [4][6] |

| (R)-(+)-HA-966 | Potentiation of NMDA responses | pKb = 5.6 | [4][6] |

Table 2: In Vivo Efficacy

| Compound | Model | Species | Endpoint | ED50 | Reference |

| Racemic HA-966 | Low-intensity electroshock seizures | Mice | Prevention of tonic extensor seizures | 13.2 mg/kg (i.v.) | [6][8] |

| (S)-(-)-HA-966 | Low-intensity electroshock seizures | Mice | Prevention of tonic extensor seizures | 8.8 mg/kg (i.v.) | [6][8] |

| (R)-(+)-HA-966 | Low-intensity electroshock seizures | Mice | Prevention of tonic extensor seizures | 105.9 mg/kg (i.v.) | [6][8] |

| (R)-(+)-HA-966 | Sound-induced seizures | Mice | Antagonism of seizures | 52.6 mg/kg (i.p.) | [4][5] |

| (R)-(+)-HA-966 | NMDLA-induced seizures | Mice | Antagonism of seizures | 900 mg/kg (i.v.) | [4][5] |

Experimental Protocols

In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol assesses the ability of (R)-(+)-HA-966 to protect cultured neurons from excitotoxic death induced by NMDA.[1]

1. Neuron Culture:

- Isolate and culture primary cortical neurons from embryonic rats according to standard protocols.

- Plate neurons on poly-D-lysine coated 96-well plates.

- Allow neurons to mature in vitro for at least 7-10 days.[1]

2. Pre-treatment with (R)-(+)-HA-966:

- Gently replace the culture medium with fresh medium.

- Add various concentrations of (R)-(+)-HA-966 trihydrate (e.g., 1, 10, 50, 100 µM).

- Include a vehicle control (medium without HA-966).

- Incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.[1]

3. Induction of Excitotoxicity:

- Add NMDA to a final concentration of 100-300 µM along with the co-agonist glycine (e.g., 10 µM) to the wells.[1]

4. Assessment of Neuronal Viability:

- After 24 hours of incubation, assess neuronal viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) cytotoxicity assay.[1]

- Express cell viability and cytotoxicity as a percentage of the control groups.

- Neuroprotection is demonstrated by a statistically significant increase in cell viability or a decrease in cytotoxicity in the HA-966 treated groups compared to the group treated with the excitotoxin alone.[1]

- Generate dose-response curves to determine the EC₅₀ of (R)-(+)-HA-966 for neuroprotection.[1]

In Vivo Neuroprotection Assay in a Rat Model of NMDA-Induced Brain Injury

This protocol evaluates the neuroprotective effects of HA-966 enantiomers in a neonatal rat model of excitotoxic brain injury.[6][8]

1. Animal Model:

2. Induction of Brain Injury:

3. Drug Administration:

- 15 minutes after the NMDA injection, administer either racemic HA-966, the purified (R)-(+)-enantiomer, or the (S)-(-)-enantiomer.[6][8]

4. Assessment of Neuroprotection:

- After a designated survival period, sacrifice the animals and process the brains for histological analysis.

- Quantify the extent of brain injury (e.g., lesion volume) in different treatment groups.

- The (R)-(+)-enantiomer has been shown to dose-dependently attenuate NMDA-induced brain injury, while the (S)-(-)-enantiomer is ineffective.[6][8]

Visualizations

Signaling Pathway of HA-966 Neuroprotection

Caption: Mechanism of HA-966 neuroprotection via NMDA receptor glycine site antagonism.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective efficacy of HA-966 in vitro.

Other Potential Mechanisms and Effects

While the primary neuroprotective mechanism of HA-966 is through the glycine site of the NMDA receptor, some studies have suggested other central nervous system effects. Racemic HA-966 has been shown to selectively elevate dopamine (B1211576) levels in the corpus striatum.[9] Additionally, it can inhibit the activity of substantia nigra dopamine neurons through a non-NMDA receptor-mediated mechanism.[6] The R-(+)-enantiomer has also been shown to block the activation of the mesolimbic dopaminergic system induced by phencyclidine (PCP) and dizocilpine (B47880) (MK-801).[10]

Conclusion

This compound, particularly its R-(+)-enantiomer, is a well-characterized neuroprotective agent with a clear mechanism of action at the glycine modulatory site of the NMDA receptor. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic candidate for conditions involving excitotoxic neuronal damage. The detailed experimental protocols provided in this guide offer a framework for further investigation into its neuroprotective efficacy. Future research should continue to explore the full therapeutic window and safety profile of R-(+)-HA-966 in various models of neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HA-966 acts at a modulatory glycine site to inhibit N-methyl-D-aspartate-evoked neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. HA-966 - Wikipedia [en.wikipedia.org]

- 8. Different stereoselectivity of the enantiomers of HA-966 (3-amino-1-hydroxy-2-pyrrolidinone) for neuroprotective and anticonvulsant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The glycine/NMDA receptor antagonist, R-(+)-HA-966, blocks activation of the mesolimbic dopaminergic system induced by phencyclidine and dizocilpine (MK-801) in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Modulator: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of HA-966 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

HA-966 hydrochloride, a pyrrolidinone derivative, has intrigued the scientific community for its unique profile as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of HA-966, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex mechanisms of action. The distinct pharmacological activities of its enantiomers, with the (R)-(+)-enantiomer mediating neuroprotection and the (S)-(-)-enantiomer inducing sedative effects, underscore its potential as a multifaceted research tool and therapeutic candidate.

Pharmacodynamics: A Tale of Two Enantiomers

The pharmacodynamic properties of HA-966 are characterized by its stereospecific interaction with the glycine (B1666218) co-agonist site on the NMDA receptor. This interaction is central to its observed effects, which range from neuroprotection and anticonvulsant activity to sedation and ataxia.

Mechanism of Action at the NMDA Receptor

HA-966 acts as a low-efficacy partial agonist/antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor[1][2]. For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites. By binding to the glycine site, HA-966 modulates the receptor's activity. The (R)-(+)-enantiomer is primarily responsible for this NMDA receptor antagonism, while the (S)-(-)-enantiomer is significantly less active at this site[3][4].

dot

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of HA-966 and its enantiomers.

Table 1: In Vitro Binding Affinity and Potency of HA-966 Enantiomers

| Compound | Assay | Preparation | IC50 / pKb | Reference |

| Racemic HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 17.5 µM (IC50) | [2] |

| (R)-(+)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 12.5 µM (IC50) | [3] |

| (S)-(-)-HA-966 | [3H]glycine binding | Rat cerebral cortex synaptic membranes | 339 µM (IC50) | [3] |

| (R)-(+)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 13 µM (IC50) | [1][4] |

| (S)-(-)-HA-966 | Glycine-potentiated NMDA response | Cultured cortical neurons | 708 µM (IC50) | [1][4] |

| (R)-(+)-HA-966 | Glycine concentration curve shift | Rat cortical slices | 5.6 (pKb) | [1][4] |

Table 2: In Vivo Efficacy of HA-966 Enantiomers

| Compound | Model | Species | Endpoint | ED50 / Dose | Reference |

| (R)-(+)-HA-966 | Sound-induced seizures | Mouse | Anticonvulsant | 52.6 mg/kg i.p. | [3][4] |

| (R)-(+)-HA-966 | NMDLA-induced seizures | Mouse | Anticonvulsant | 900 mg/kg i.v. | [3][4] |

| Racemic HA-966 | Low-intensity electroshock | Mouse | Anticonvulsant | 13.2 mg/kg i.v. | |

| (S)-(-)-HA-966 | Low-intensity electroshock | Mouse | Anticonvulsant | 8.8 mg/kg i.v. | |

| (R)-(+)-HA-966 | Low-intensity electroshock | Mouse | Anticonvulsant | 105.9 mg/kg i.v. | |

| (S)-(-)-HA-966 | Inverted screen fall-off | Not Specified | Ataxia | >25-fold more potent than (R)-(+)-enantiomer | [1][4] |

| Racemic HA-966 | Inhibition of dopamine (B1211576) neuron firing | Rat | Electrophysiology | 40 mg/kg i.v. (complete inhibition) | [5] |

| (S)-(-)-HA-966 | Inhibition of dopamine neuron firing | Rat | Electrophysiology | 30 mg/kg i.v. | [5] |

Pharmacokinetics: An Unresolved Picture

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain. However, existing evidence strongly suggests that HA-966 may function as a prodrug.

Evidence for a Prodrug Hypothesis

Studies in hepatectomized mice have shown a significant reduction in the pharmacological effects of intravenously administered HA-966, postulating that it is converted to a pharmacologically active metabolite in the liver[6]. The observation of a delayed onset of action for several of its effects further supports this hypothesis[6]. The precise metabolic pathways and the identity of the active metabolite(s) remain to be elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HA-966.

In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol outlines the assessment of the neuroprotective effects of (R)-(+)-HA-966 against NMDA-induced excitotoxicity in primary cortical neurons.

dot

1. Cell Culture:

-

Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.

-

Neurons are allowed to mature in vitro for 7-10 days before the experiment.

2. Compound Preparation:

-

A stock solution of (R)-(+)-HA-966 hydrochloride is prepared in sterile water or a suitable buffer.

3. Experimental Procedure:

-

The culture medium is replaced with fresh medium containing various concentrations of (R)-(+)-HA-966 (e.g., 1, 10, 50, 100 µM). A vehicle control group is included.

-

Cells are pre-incubated with HA-966 for 1-2 hours.

-

NMDA (100-300 µM) and glycine (10 µM) are added to the culture medium to induce excitotoxicity.

-

After a defined exposure period (30 minutes to 24 hours), the medium containing NMDA and HA-966 is removed.

-

The cells are washed and fresh medium is added, followed by a 24-hour incubation period.

4. Assessment of Neuronal Viability:

-

MTT Assay: Measures mitochondrial activity as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.

In Vivo Microdialysis for Dopamine Metabolism

This protocol describes the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of freely moving rodents, which can be adapted for studying the effects of HA-966.

dot

1. Surgical Implantation:

-

Rodents are anesthetized and placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is implanted in the target brain region (e.g., striatum or nucleus accumbens).

-

Animals are allowed to recover from surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

After a stabilization period, baseline dialysate samples are collected.

-

This compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Dialysate samples are collected at regular intervals post-administration.

3. Neurochemical Analysis:

-

The concentrations of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound remains a compound of significant interest due to its unique and stereoselective modulation of the NMDA receptor. The (R)-(+)-enantiomer's neuroprotective and anticonvulsant properties, mediated through antagonism at the glycine site, highlight its therapeutic potential. Conversely, the sedative and ataxic effects of the (S)-(-)-enantiomer, which appear to be independent of the NMDA receptor, present a different pharmacological profile. The strong evidence suggesting that HA-966 is a prodrug opens new avenues for research into its metabolism and the identification of its active metabolites. Further investigation into its pharmacokinetic profile is crucial to fully understand its disposition in the body and to advance its potential clinical applications. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this enigmatic molecule.

References

- 1. pnas.org [pnas.org]

- 2. HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glycine Site Modulator HA-966 Hydrochloride: A Technical Guide for Investigating Glutamate Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of HA-966 hydrochloride, a selective ligand for the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, in the study of glutamate (B1630785) neurotransmission. This document provides a comprehensive overview of its mechanism of action, quantitative data on its pharmacological profile, and detailed protocols for key experimental applications.

Introduction to this compound

(±)-3-Amino-1-hydroxy-2-pyrrolidinone hydrochloride, or HA-966, is a research chemical that has been instrumental in elucidating the role of the glycine co-agonist site in NMDA receptor function. The NMDA receptor, a critical component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. HA-966 acts as a low-efficacy partial agonist/antagonist at this glycine site, making it a valuable tool for modulating NMDA receptor activity.[1][2]

The pharmacological effects of HA-966 are stereospecific. The (R)-(+)-enantiomer is primarily responsible for the antagonist activity at the glycine/NMDA receptor site and exhibits anticonvulsant properties.[3] In contrast, the (S)-(-)-enantiomer possesses sedative and muscle relaxant effects, acting through a mechanism largely independent of the NMDA receptor.[2][3] This guide will focus on the application of the racemic mixture and the (R)-(+)-enantiomer for studying glutamate neurotransmission.

Mechanism of Action

HA-966 exerts its effects by binding to the strychnine-insensitive glycine modulatory site on the NMDA receptor complex.[4][5] Unlike competitive antagonists that bind to the glutamate recognition site, HA-966 allosterically modulates the receptor's function. As a low-efficacy partial agonist, it can weakly activate the receptor in the absence of glycine but competitively antagonizes the potentiation of NMDA responses by glycine.[3][4] This unique profile allows for a nuanced investigation of the physiological and pathological roles of the glycine site in processes such as synaptic plasticity, excitotoxicity, and seizure activity.

dot

Caption: Mechanism of HA-966 at the NMDA Receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its enantiomers from various experimental paradigms.

Table 1: In Vitro Binding and Functional Assays

| Compound | Preparation | Assay | IC50 (µM) | Reference |

| (±)-HA-966 | Rat Cerebral Cortex Synaptic Plasma Membranes | [³H]glycine binding | 17.5 | [4] |

| (±)-HA-966 | Rat Cortical Membrane Fragments | [³H]glycine binding | 8.5 | [5] |

| (+)-HA-966 | Rat Cerebral Cortex Synaptic Membranes | [³H]glycine binding | 12.5 | [3] |

| (-)-HA-966 | Rat Cerebral Cortex Synaptic Membranes | [³H]glycine binding | 339 | [3] |

| (+)-HA-966 | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA responses | 13 | [3] |

| (-)-HA-966 | Cultured Cortical Neurons | Inhibition of glycine-potentiated NMDA responses | 708 | [3] |

Table 2: In Vivo Anticonvulsant Activity

| Compound | Animal Model | Seizure Induction | Route of Administration | ED50 (mg/kg) | Reference |

| (+)-HA-966 | Mouse | Sound | i.p. | 52.6 | [3] |

| (+)-HA-966 | Mouse | N-methyl-DL-aspartic acid (NMDLA) | i.v. | 900 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study glutamate neurotransmission.

Radioligand Binding Assay: Competition for the Strychnine-Insensitive [³H]glycine Binding Site

This protocol describes a competitive binding assay to determine the affinity of HA-966 for the glycine modulatory site on the NMDA receptor in rat brain tissue.

1. Membrane Preparation:

-

Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

-

Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times to wash the membranes.

-

The final pellet is resuspended in Tris-HCl buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

The assay is performed in a final volume of 500 µL in polypropylene (B1209903) tubes.

-

To each tube, add:

-

100-200 µg of membrane protein.

-

50 mM Tris-HCl buffer (pH 7.4).

-

A fixed concentration of [³H]glycine (e.g., 10-20 nM).

-

Varying concentrations of this compound (or other competing ligands).

-

-

For the determination of non-specific binding, add 1 mM unlabeled glycine to a set of tubes.

-

Incubate the tubes at 4°C for 30 minutes.

3. Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with three 5 mL aliquots of ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [³H]glycine binding) by non-linear regression analysis.

dot

Caption: Radioligand Binding Assay Workflow.

Electrophysiology: Whole-Cell Voltage-Clamp Recordings in Rat Cortical Slices

This protocol outlines the procedure for recording NMDA receptor-mediated currents in neurons from acute rat cortical slices to assess the functional antagonism by HA-966.

1. Slice Preparation:

-

Anesthetize a young adult rat (e.g., P21-P30 Sprague-Dawley) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄).

-

Rapidly decapitate the animal, remove the brain, and place it in the ice-cold slicing solution.

-

Prepare 300-400 µm thick coronal slices of the cerebral cortex using a vibratome.

-

Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF; in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂/5% CO₂) and allow them to recover at 32-34°C for at least 1 hour.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 32-34°C.

-

Visualize pyramidal neurons in the cortex using infrared differential interference contrast (IR-DIC) microscopy.

-

Obtain whole-cell voltage-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.25 with CsOH).

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor.

3. Drug Application and Data Acquisition:

-

Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by electrical stimulation of afferent fibers or by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

After establishing a stable baseline response, perfuse the slice with aCSF containing this compound at various concentrations.

-

Record the NMDA receptor-mediated currents before, during, and after the application of HA-966.

-

To confirm the action at the glycine site, attempt to reverse the antagonism by co-applying a high concentration of glycine (e.g., 1 mM).

4. Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated currents.

-

Calculate the percentage inhibition of the current amplitude by HA-966 at each concentration.

-

Construct a concentration-response curve and determine the IC50 for the antagonism of NMDA receptor currents.

dot

Caption: Electrophysiology Workflow in Cortical Slices.

In Vivo Anticonvulsant Testing: Sound-Induced Seizures in DBA/2 Mice

This protocol details the procedure for assessing the anticonvulsant efficacy of HA-966 in a genetic model of reflex seizures.

1. Animals:

-

Use DBA/2 mice, which are genetically susceptible to sound-induced seizures, typically between 21 and 28 days of age when their susceptibility is maximal.

-

House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

-

Prepare solutions of (+)-HA-966 hydrochloride in sterile saline.

-

Administer the drug or vehicle (saline) via intraperitoneal (i.p.) injection at various doses.

-

Allow for a pre-treatment time of approximately 30 minutes before seizure induction.

3. Seizure Induction and Scoring:

-

Place an individual mouse in a sound-attenuating chamber.

-

Expose the mouse to a high-intensity acoustic stimulus (e.g., an electric bell, 90-120 dB) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

-

Observe and score the seizure response according to a standardized scale:

-

0: No response.

-

1: Wild running.

-

2: Clonic seizure.

-

3: Tonic seizure.

-

4: Respiratory arrest and death.

-

-

An animal is considered protected if it does not exhibit a tonic-clonic seizure (score < 3).

4. Data Analysis:

-

For each dose of HA-966, calculate the percentage of mice protected from tonic-clonic seizures.

-

Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

Conclusion

This compound remains a cornerstone tool for researchers investigating the intricacies of glutamate neurotransmission via the NMDA receptor. Its specific action at the glycine modulatory site provides a means to dissect the co-agonist requirement of NMDA receptor activation and its implications in health and disease. The data and protocols presented in this guide offer a solid foundation for the design and execution of experiments aimed at further unraveling the complexities of the glutamatergic system. Careful consideration of the distinct pharmacological profiles of its enantiomers is crucial for the accurate interpretation of experimental outcomes.

References

- 1. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 2. precisionary.com [precisionary.com]

- 3. Strychnine-insensitive binding of [3H]glycine to synaptic membranes in rat brain, treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]

- 5. ACSF (Artificial Cerebrospinal Fluid): R&D Systems [rndsystems.com]

The Role of HA-966 in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of HA-966, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) modulatory site. It explores the compound's mechanism of action and its potential role in modulating synaptic plasticity, a fundamental process for learning and memory. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction: HA-966 and the NMDA Receptor Glycine Site

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, underlying learning, memory, and cognitive processes. The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The activation of the NMDA receptor is unique in that it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to its glycine modulatory site.